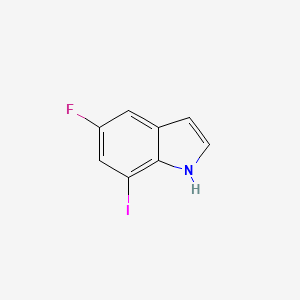

5-Fluoro-7-iodo-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-7-iodo-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FIN/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNYSSCOHBMNCGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C=C(C=C21)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Functionalization of 5 Fluoro 7 Iodo 1h Indole

Substitution Reactions on the Indole (B1671886) Core

The indole nucleus is inherently electron-rich, making it prone to electrophilic substitution, primarily at the C-3 position. However, the presence of halogen substituents introduces additional reactivity pathways, including nucleophilic substitution, particularly under specific reaction conditions.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) reactions on halogenated purine (B94841) nucleosides have been studied, showing that the reactivity of the halogen is dependent on the nucleophile and reaction conditions. For instance, with strongly basic nucleophiles, the order of reactivity is often F > Br > Cl > I. researchgate.net However, with weakly basic nucleophiles like aniline (B41778), this order can be inverted to I > Br > Cl > F, although the addition of an acid can revert the reactivity order back to favoring fluoride (B91410) displacement. researchgate.net These findings in related heterocyclic systems suggest that the iodine at the 7-position of 5-Fluoro-7-iodo-1H-indole could potentially undergo nucleophilic substitution, although specific studies on this compound are not detailed in the provided results.

Electrophilic Substitution Reactions at C-3 (e.g., Formylation, Chalcogenylation)

The C-3 position of the indole ring is the most nucleophilic and readily undergoes electrophilic substitution. nih.gov

Formylation: The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. ijpcbs.comorganic-chemistry.orgsemanticscholar.org This reaction typically utilizes a Vilsmeier reagent, generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group. ijpcbs.comorganic-chemistry.org While specific examples for this compound are not provided, the general reactivity of indoles suggests that it would undergo formylation at the C-3 position to yield this compound-3-carbaldehyde. semanticscholar.orgorgsyn.orgsemanticscholar.org

Chalcogenylation: The direct introduction of chalcogen atoms (sulfur, selenium) at the C-3 position of indoles is another important electrophilic substitution. Iodine-catalyzed regioselective C-3 chalcogenation of 7-azaindoles has been demonstrated using various disulfide and diselenide reagents. acs.org This method, which proceeds via an electrophilic aromatic substitution (SEAr) mechanism, is facilitated by the high electron density at the C-3 position. acs.orgnih.gov It is plausible that this compound would react similarly, allowing for the synthesis of 3-chalcogenyl-5-fluoro-7-iodo-1H-indoles.

Cross-Coupling Reactions

The presence of an iodine atom at the C-7 position makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. tcichemicals.comlibretexts.org Aryl iodides are generally more reactive than aryl bromides and chlorides in these reactions. tcichemicals.com This methodology has been successfully applied to various halogenated indoles and other heterocyclic systems. lmaleidykla.ltnih.govnih.gov It is expected that this compound would readily participate in Suzuki-Miyaura coupling reactions with a variety of aryl- and heteroarylboronic acids or esters at the C-7 position.

| Catalyst System | Base | Solvent | Temperature | Product Type | Yield |

| Pd(PPh₃)₄ | Cs₂CO₃ | Ethanol | 100 °C (Microwave) | 5-Arylated spiro[indole-2,2'-piperidin]-6'-ones | Good to Excellent lmaleidykla.lt |

| Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 °C | 5-(Pyrrol-2-yl)-1H-indazoles | Modest to Good nih.gov |

| CataXCium A Pd G3 | - | - | - | Aryl, Alkenyl, Heteroaromatic substituted anilines | Good to Excellent nih.gov |

Sonogashira Coupling Reactions

The Sonogashira coupling reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.net This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. acs.orgnih.govsoton.ac.uk The high reactivity of the carbon-iodine bond makes this compound an ideal substrate for this transformation, allowing for the introduction of various alkynyl groups at the C-7 position. Studies on 5-bromo-3-iodoindoles have shown that the C-I bond is more reactive than the C-Br bond, allowing for selective Sonogashira coupling at the iodo-substituted position. thieme-connect.de

| Catalyst System | Base | Solvent | Temperature | Product Type | Yield |

| Pd(PPh₃)₄, CuI | Et₃N | THF/Et₃N | Room Temperature | 6-Alkynyl-3-fluoro-2-cyanopyridines | High soton.ac.uk |

| [DTBNpP] Pd(crotyl)Cl | TMP | DMSO | Room Temperature | Aryl alkynes | Up to 97% nih.gov |

| PdCl₂(PPh₃)₂, CuI | NEt₃ | DMF | 120 °C | 5-Alkynyl-7-azaindoles | - acs.org |

Heck Coupling Reactions

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. nih.gov Iodo- and bromo-indoles have been shown to undergo Heck cross-coupling with various alkenes in high yields. nih.gov While aryl chlorides are generally less reactive, aryl iodides and bromides are excellent substrates for this reaction. nih.gov Therefore, this compound is expected to react efficiently with a range of alkenes at the C-7 position under Heck conditions to afford 7-alkenyl-5-fluoro-1H-indoles.

| Catalyst | Ligand | Base | Solvent | Temperature | Conversion |

| Na₂PdCl₄ | None | Na₂CO₃ | CH₃CN/H₂O | Microwave | >99% nih.gov |

| Pd(OAc)₂ | - | NaOAc | DMF/THF | 120 °C | - researchgate.net |

Stille Coupling Reactions

The Stille reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a new carbon-carbon bond between an organotin compound (organostannane) and an organic electrophile, such as an aryl halide. pharmaguideline.comwikipedia.orgorganic-chemistry.org For this compound, the highly reactive C-I bond at the C7 position serves as an excellent electrophilic site for this transformation. The reaction mechanism involves a catalytic cycle beginning with the oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by transmetalation with the organostannane and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.org

This reaction is highly valued for its tolerance of a wide variety of functional groups and its use of air- and moisture-stable organostannane reagents. wikipedia.orgorgsyn.org The reactivity of the halide partner typically follows the trend I > Br > Cl, making the 7-iodo position of the indole an ideal handle for selective coupling. wikipedia.org To enhance reaction rates and yields, additives such as copper(I) iodide (CuI) are often employed. harvard.edu The application of Stille coupling to 7-iodoisatin, a closely related substrate, underscores the utility of this method for functionalizing the C7 position of the indole core. orgsyn.org

Below is a table summarizing typical conditions for Stille coupling reactions applicable to this compound.

| Catalyst | Ligand | Stannane Partner (R-SnBu₃) | Additive | Solvent | Temperature (°C) | Expected Product |

| Pd(PPh₃)₄ | Triphenylphosphine (integral to catalyst) | Vinyl-SnBu₃ | LiCl | THF | 60-80 | 5-Fluoro-7-vinyl-1H-indole |

| Pd₂(dba)₃ | AsPh₃ | Aryl-SnBu₃ | CuI | DMF | 60-100 | 5-Fluoro-7-aryl-1H-indole |

| Pd(OAc)₂ | P(t-Bu)₃ | Alkynyl-SnBu₃ | CsF | Dioxane | 80-110 | 5-Fluoro-7-alkynyl-1H-indole |

This data is representative of typical Stille coupling conditions and may require optimization for the specific substrate.

Oxidation and Reduction Reactions of the Indole Ring System

The indole ring system can undergo both oxidation and reduction, leading to significant structural modifications. The course of these reactions is influenced by the choice of reagents and the substitution pattern on the indole core. firsthope.co.in

Oxidation: Indoles are electron-rich and susceptible to oxidation. researchgate.net Auto-oxidation can occur when exposed to air and light. pharmaguideline.com Controlled oxidation using specific reagents can selectively target the C2 or C3 position of the pyrrole (B145914) ring. A common transformation is the oxidation of indoles to oxindoles. researchgate.netresearchgate.net For 3-substituted indoles, oxidation often yields 2-oxindoles. researchgate.net Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) or N-bromosuccinimide (NBS) have been traditionally used for this purpose. researchgate.net More modern, greener methods, including electrochemical oxidation in the presence of bromide salts, have also been developed to achieve this conversion efficiently. researchgate.net In the case of this compound, oxidation would likely lead to the corresponding 5-fluoro-7-iodo-1,3-dihydro-2H-indol-2-one. The electron-withdrawing nature of the halogen substituents may influence the reactivity of the ring towards oxidation.

Reduction: The indole ring can be selectively reduced in either the benzenoid or the heterocyclic portion. Catalytic hydrogenation or reduction with reagents like zinc in hydrochloric acid typically reduces the C2-C3 double bond of the pyrrole ring, yielding an indoline. pharmaguideline.comfirsthope.co.in For this compound, this transformation would produce 5-fluoro-7-iodoindoline. More advanced metal-free reduction protocols, such as using tris(pentafluorophenyl)borane (B72294) B(C₆F₅)₃ as a catalyst with a silane (B1218182) reductant, have also been established for unprotected indoles. researchgate.net Stronger reduction conditions can lead to the saturation of both rings, resulting in an octahydroindole. firsthope.co.in

Organometallic Reactions (e.g., Grignard Reagents, n-BuLi)

The C7-iodo group of this compound is the primary site for organometallic transformations such as metal-halogen exchange and Grignard reagent formation. These reactions generate potent carbon nucleophiles at the C7 position, which can then be reacted with a wide range of electrophiles to introduce new functional groups.

n-Butyllithium (n-BuLi): Lithium-halogen exchange is a fundamental and rapid reaction in organometallic chemistry. wikipedia.org The exchange rate follows the trend I > Br > Cl, making the aryl iodide the preferred substrate. harvard.edu Treatment of this compound with two equivalents of n-butyllithium in an ethereal solvent at low temperatures (e.g., -78 °C) is expected to result in initial deprotonation of the acidic N-H proton, followed by a fast iodine-lithium exchange at the C7 position. This generates a dianionic intermediate, 7-lithio-5-fluoro-1H-indol-1-ide, which can be trapped with various electrophiles (e.g., aldehydes, ketones, alkyl halides, CO₂) to install a new substituent at the C7 position. This kinetically controlled process is often faster than competing side reactions. harvard.edu

Grignard Reagents: Grignard reagents are traditionally prepared by reacting an organic halide with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). leah4sci.comwikipedia.org The 7-iodoindole moiety is suitable for this transformation, leading to the formation of (5-fluoro-1H-indol-7-yl)magnesium iodide. This Grignard reagent can then serve as a strong nucleophile in reactions with carbonyl compounds, nitriles, and other electrophiles. ursinus.edulibretexts.org The formation process requires strictly anhydrous conditions, as Grignard reagents are readily destroyed by water. wikipedia.orglibretexts.org

Functionalization at Nitrogen (N-Substitution)

The nitrogen atom of the indole ring is a key site for functionalization. The N-H proton is weakly acidic and can be removed by a suitable base, allowing for the introduction of various substituents through N-alkylation and N-sulfonylation.

N-Alkylation (e.g., N-Methylation)

N-alkylation is a common modification of the indole ring. The standard procedure involves deprotonating the indole nitrogen with a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in a polar aprotic solvent like DMF or THF. The resulting indolide anion is then quenched with an alkylating agent, such as an alkyl halide (e.g., methyl iodide). firsthope.co.in

More modern and environmentally benign methods have been developed, for instance, using dimethyl carbonate (DMC) as a methylating agent. researchgate.net Another mild and highly selective method employs phenyl trimethylammonium iodide (PhMe₃NI) for monoselective N-methylation, which tolerates a wide range of functional groups and is suitable for late-stage functionalization. acs.orgacs.org

| Reagent | Base | Solvent | Temperature | Product |

| Methyl Iodide (CH₃I) | NaH | DMF | 0 °C to RT | 5-Fluoro-7-iodo-1-methyl-1H-indole |

| Benzyl Bromide (BnBr) | K₂CO₃ | Acetonitrile | Reflux | 1-Benzyl-5-fluoro-7-iodo-1H-indole |

| Dimethyl Carbonate (DMC) | DBU | DMF | 95 °C | 5-Fluoro-7-iodo-1-methyl-1H-indole |

| Phenyl Trimethylammonium Iodide | K₃PO₄ | 1,4-Dioxane | 100 °C | 5-Fluoro-7-iodo-1-methyl-1H-indole acs.orgacs.org |

This data represents common conditions for N-alkylation and may require optimization.

N-Sulfonylation

N-sulfonylation involves the attachment of a sulfonyl group (e.g., tosyl, benzenesulfonyl) to the indole nitrogen. This transformation is often used to protect the indole nitrogen, increase its acidity for subsequent C2-lithiation, or to act as a directing group in other reactions. The reaction is typically carried out by deprotonating the indole with a strong base like NaH, followed by the addition of a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or benzenesulfonyl chloride). rsc.org This yields a stable N-sulfonylated indole, such as 5-fluoro-7-iodo-1-(phenylsulfonyl)-1H-indole.

Dual C–F Bond Cleavage Reactions in Fluorinated Indole Systems

The carbon-fluorine bond is the strongest single bond in organic chemistry, and its cleavage represents a significant synthetic challenge. However, recent advances, particularly in the field of visible-light photoredox catalysis, have enabled the activation and functionalization of C-F bonds in fluoroarenes under mild conditions. nih.govresearchgate.net

These reactions typically proceed through a single-electron transfer (SET) mechanism. the-innovation.org An excited photocatalyst can reduce the fluoroarene to form a radical anion. This transient species can then undergo mesolytic cleavage, ejecting a fluoride ion and generating an aryl radical. acs.org This radical can then participate in various bond-forming reactions. While the term "dual C-F bond cleavage" often refers to the sequential cleavage of two C-F bonds from a polyfluorinated group (like a CF₃ group), the principles of single C-F bond activation are foundational.

For a molecule like this compound, the C5-F bond is generally considered unreactive under classical conditions. However, the application of modern photocatalytic strategies could potentially enable its cleavage and subsequent functionalization. nih.govacs.org This represents an advanced and cutting-edge area of research, providing a potential pathway to novel indole derivatives that are inaccessible through traditional synthetic methods. researchgate.net

Mechanistic Investigations of Reactions Involving 5 Fluoro 7 Iodo 1h Indole

Mechanistic Pathways of Halogenation Reactions

Halogenation of indoles typically proceeds through an electrophilic aromatic substitution (SEAr) mechanism. The indole (B1671886) nucleus is an electron-rich aromatic system, making it highly susceptible to attack by electrophiles. The reaction is initiated by the generation of an electrophile, which then attacks the indole ring to form a resonance-stabilized carbocation intermediate, often referred to as a Wheland intermediate or a sigma complex. wikipedia.org A subsequent deprotonation step restores the aromaticity of the ring, yielding the halogenated product. wikipedia.orgmasterorganicchemistry.com

For an unsubstituted indole, electrophilic attack predominantly occurs at the C3 position due to the ability of the nitrogen atom to stabilize the positive charge in the intermediate through resonance. However, in the case of 5-Fluoro-7-iodo-1H-indole, the existing substituents significantly influence the regioselectivity of further halogenation. The fluorine atom at C5 is a deactivating group due to its inductive electron-withdrawing effect, but it is also an ortho-, para-director through its resonance electron-donating effect. The iodine atom at C7 is also a deactivating, ortho-, para-directing group.

Considering the directing effects of both halogens, the most likely positions for further electrophilic attack would be C2, C4, and C6. The precise outcome of a halogenation reaction on this compound would depend on the specific halogenating agent and reaction conditions. For instance, enzymatic halogenation using flavin-dependent halogenases can exhibit high regioselectivity, which is determined by the enzyme's active site rather than the inherent reactivity of the indole substrate alone. d-nb.info In some cases, radical pathways for halogenation can also be operative, particularly with reagents like N-halosuccinimides, which can be initiated by light or radical initiators. researchgate.net

Table 1: Regiochemical Effects of Substituents on Electrophilic Aromatic Substitution of Indole

| Substituent | Position | Inductive Effect | Resonance Effect | Directing Effect |

| -F | C5 | Electron-withdrawing | Electron-donating | Ortho, Para |

| -I | C7 | Electron-withdrawing | Electron-donating | Ortho, Para |

Elucidation of Cross-Coupling Mechanisms

The iodine atom at the C7 position of this compound provides a reactive handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions are powerful tools for the formation of carbon-carbon bonds.

Suzuki-Miyaura Coupling: The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving a palladium(0) species. byjus.comwikipedia.org The cycle commences with the oxidative addition of the aryl iodide (this compound) to the palladium(0) catalyst, forming a palladium(II) intermediate. byjus.comnrochemistry.com This is often the rate-determining step. The next step is transmetalation , where an organoboron compound, activated by a base, transfers its organic group to the palladium(II) complex. wikipedia.orglibretexts.org The final step is reductive elimination , in which the two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle. byjus.comnrochemistry.com

Sonogashira Coupling: The Sonogashira coupling enables the formation of a bond between an aryl halide and a terminal alkyne, also catalyzed by palladium and typically a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The mechanism involves two interconnected catalytic cycles. In the palladium cycle, similar to the Suzuki coupling, oxidative addition of the aryl iodide to a palladium(0) complex occurs. youtube.comyoutube.com In the copper cycle, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. youtube.com This copper acetylide then undergoes transmetalation with the palladium(II) intermediate. The resulting organopalladium(II) species, now bearing both the indole and the alkynyl fragments, undergoes reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. youtube.com Copper-free Sonogashira couplings are also known, where the mechanism is believed to involve direct reaction of the alkyne with the palladium complex. wikipedia.org

Table 2: Key Mechanistic Steps in Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Oxidative Addition | Transmetalation | Reductive Elimination |

| Suzuki-Miyaura | Pd(0) + R-I → R-Pd(II)-I | R-Pd(II)-I + R'-B(OR)₂ → R-Pd(II)-R' | R-Pd(II)-R' → R-R' + Pd(0) |

| Sonogashira | Pd(0) + R-I → R-Pd(II)-I | R-Pd(II)-I + Cu-C≡CR' → R-Pd(II)-C≡CR' | R-Pd(II)-C≡CR' → R-C≡CR' + Pd(0) |

Mechanistic Studies of Electrophilic Additions

The indole ring is highly activated towards electrophilic attack, particularly at the C3 position. wikipedia.orgbhu.ac.in This is because the nitrogen atom can effectively stabilize the positive charge of the resulting carbocation intermediate through resonance, without disrupting the aromaticity of the benzene (B151609) ring. bhu.ac.in The reaction proceeds in two main steps:

Formation of the Sigma Complex: The π-electrons of the indole ring attack an electrophile (E+), leading to the formation of a resonance-stabilized carbocationic intermediate known as an arenium ion or sigma complex. wikipedia.org

Deprotonation: A base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromatic system and yielding the substituted indole. masterorganicchemistry.combyjus.com

Role of Catalysis in Indole Functionalization

Catalysis is paramount in many reactions involving the functionalization of this compound, particularly in cross-coupling reactions. Transition metal catalysts, most notably palladium complexes, provide alternative reaction pathways with lower activation energies, enabling reactions that would otherwise be difficult or impossible. researchgate.net

In palladium-catalyzed cross-coupling reactions, the catalyst plays several key roles throughout the catalytic cycle:

Activation of the Aryl Halide: The palladium(0) catalyst activates the C-I bond at the C7 position through oxidative addition. acs.orgresearchgate.net This step is crucial as the C-I bond is relatively inert.

Facilitating Transmetalation: The palladium(II) intermediate serves as a scaffold to bring the two coupling partners together, facilitating the transfer of the organic group from the organometallic reagent (e.g., organoboron or organocopper) to the palladium center. wikipedia.orglibretexts.org

Promoting Reductive Elimination: The catalyst enables the final carbon-carbon bond-forming step, reductive elimination, which regenerates the active palladium(0) species, allowing the catalytic cycle to continue. byjus.comnrochemistry.com

The choice of ligands on the palladium catalyst is also critical. Ligands can influence the catalyst's stability, solubility, and reactivity, thereby affecting the efficiency and selectivity of the reaction. libretexts.org For instance, bulky, electron-rich phosphine ligands are often employed to promote oxidative addition and reductive elimination. libretexts.org In addition to cross-coupling, other catalytic methods, such as those involving rhodium, can be used for the C-H functionalization of indoles, although this is more challenging at the C7 position. nih.gov

Spectroscopic and Structural Analysis of this compound and Its Derivatives Faces Data Unavailability

Comprehensive research efforts to detail the spectroscopic and structural characteristics of the chemical compound this compound have been significantly hampered by a lack of available scientific data. Despite extensive searches for experimental and research findings, specific data for the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy of this particular compound remain elusive in the public domain.

The intended article, which was structured to provide a thorough analysis of this compound, could not be generated due to the absence of foundational spectroscopic data. The planned sections and subsections were to include detailed discussions on ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy, as well as High-Resolution Mass Spectrometry (HRMS) and Infrared (IR) spectroscopy.

The inability to locate any published spectra or detailed research findings for this compound prevents a scientifically accurate and informative discussion on its spectroscopic characterization and structural analysis. The strict adherence to the specified compound and the exclusion of data from related derivatives, as per the user's request, means that no content can be produced for the outlined sections at this time.

Further research and publication of the spectroscopic data for this compound are necessary before a comprehensive and scientifically sound article on its properties can be written.

Spectroscopic Characterization and Structural Analysis of 5 Fluoro 7 Iodo 1h Indole and Its Derivatives

X-ray Crystallography of Related Indole (B1671886) Structures

While the specific crystal structure of 5-Fluoro-7-iodo-1H-indole is not extensively documented in publicly available literature, a comprehensive understanding of its solid-state architecture can be inferred from the crystallographic analysis of closely related halogenated indole derivatives. The substitution pattern, particularly the presence of halogen atoms at both the C5 and C7 positions of the indole ring, significantly influences the intermolecular interactions that dictate the crystal packing. Examination of analogous structures provides critical insights into the expected supramolecular assemblies, including the roles of hydrogen bonding and halogen bonding.

A pertinent example is the crystal structure of 5-bromo-7-fluoro-1H-indole, a compound that is structurally analogous to this compound. The crystallographic data for related dihalogenated indoles reveal that these molecules tend to crystallize in common space groups, with the specific geometric parameters of the unit cell being sensitive to the nature of the halogen substituents.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole | Triclinic | P-1 | 5.9308 | 10.9695 | 14.7966 | 100.501 | 98.618 | 103.818 |

| Benzylsulfanyl-triazolyl-indole Scaffold | Monoclinic | C2/c | - | - | - | - | - | - |

| 5-Methoxy-1H-indole-2-carboxylic acid | Monoclinic | P21/c | 4.0305 | 13.0346 | 17.2042 | 90 | 91.871 | 90 |

In the crystal lattice of many indole derivatives, molecules are typically linked into extended networks by intermolecular hydrogen bonds involving the indole N-H group as a donor and a suitable acceptor on a neighboring molecule. mdpi.com For instance, in the structure of a benzylsulfanyl-triazolyl-indole scaffold, strong N-H···N hydrogen bonds are a dominant feature in the molecular packing. mdpi.com

The substitution of bromine with iodine in the 7-position is expected to have a pronounced effect on the crystal structure. Given the larger size and greater polarizability of iodine compared to bromine, stronger halogen bonding interactions are anticipated in the crystal lattice of this compound. These I···X (where X can be another halogen, or a nitrogen or oxygen atom) interactions would likely play a significant role in directing the molecular assembly, potentially leading to different packing motifs and unit cell parameters compared to its bromo-analogue. The interplay between the N-H···X hydrogen bonds and the C-I···Y halogen bonds would ultimately determine the final three-dimensional architecture of the crystal.

Computational Studies of 5 Fluoro 7 Iodo 1h Indole and Analogous Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netresearchgate.net It has become a cornerstone of computational chemistry for studying molecules like 5-Fluoro-7-iodo-1H-indole due to its balance of accuracy and computational efficiency. researchgate.net DFT calculations can elucidate electronic properties, predict reaction outcomes, and analyze vibrational spectra, providing a detailed picture of the molecule's chemical nature. mdpi.comnih.govmdpi.com

The electronic structure of this compound dictates its reactivity and spectroscopic properties. DFT is employed to analyze key aspects of this structure, such as the distribution of electrons and the energies of molecular orbitals.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A smaller gap often suggests higher reactivity. researchgate.net For this compound, the electronegative fluorine and iodine atoms significantly influence the energy and localization of these orbitals.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the electrostatic potential on the surface of a molecule. mdpi.comresearchgate.net It helps identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the nitrogen atom of the indole (B1671886) ring is typically an electron-rich site, while the hydrogen atom attached to the nitrogen (N-H) is an electron-poor, acidic site. The halogen substituents also create distinct electrostatic regions that influence intermolecular interactions, such as halogen bonding. mdpi.comnih.gov

| Parameter | Description | Relevance to this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons. The iodine atom may influence the energy and localization of the HOMO. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept electrons. The π-system of the indole ring contributes significantly to the LUMO. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key indicator of chemical reactivity and stability. Halogen substitution can modulate this gap. researchgate.net |

| MEP Analysis | Maps the electrostatic potential on the molecular surface. | Identifies nucleophilic (electron-rich) and electrophilic (electron-poor) sites, predicting reactivity and intermolecular interactions. researchgate.net |

DFT calculations are invaluable for predicting and validating reaction mechanisms. mdpi.com By modeling the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the corresponding activation energies. This allows for the prediction of the most likely reaction pathway.

For halogenated indoles, DFT can be used to study various reactions, including:

Electrophilic Substitution: Predicting the regioselectivity of reactions at the indole ring, which is influenced by the directing effects of the fluoro and iodo substituents.

Metal-Catalyzed Cross-Coupling: Modeling the oxidative addition, transmetalation, and reductive elimination steps in reactions involving the carbon-iodine bond.

Annulation and Cyclization Reactions: Understanding the energetics of forming new rings fused to the indole core. acs.org

Computational validation involves comparing the predicted outcomes (e.g., product ratios, reaction rates) with experimental results. A strong correlation between theoretical predictions and experimental data provides robust support for a proposed mechanism. researchgate.net

Molecular Descriptors and Cheminformatics Applications

Molecular descriptors are numerical values that characterize the properties of a molecule. They are widely used in cheminformatics and quantitative structure-activity relationship (QSAR) studies to predict the physicochemical and biological properties of compounds. nih.gov

The Topological Polar Surface Area (TPSA) is defined as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. wikipedia.org It is a critical descriptor for predicting drug transport properties, such as intestinal absorption and blood-brain barrier (BBB) penetration. nih.govresearchgate.net

Molecules with a TPSA greater than 140 Ų are generally considered to have poor cell membrane permeability. wikipedia.org

For penetration of the BBB, a TPSA of less than 90 Ų is typically required. wikipedia.orgtaylorandfrancis.com

The TPSA for this compound is calculated based on the contribution of the nitrogen atom and its attached hydrogen. The fluorine and iodine atoms are generally not included in standard TPSA calculations, which focus on N and O atoms. The TPSA for the parent indole molecule is relatively low, and the value for this compound would be similar, suggesting good potential for membrane permeability.

Molar refractivity (MR) is a molecular descriptor that relates to the volume of a molecule and its polarizability. It is calculated from the refractive index and molar volume. In QSAR studies, MR is often used to model the binding of a molecule to a receptor, as it accounts for both steric effects and dispersion forces. nih.gov A positive correlation between molar refractivity and biological activity in a QSAR model suggests that bulkier substituents are favorable for activity. nih.gov

| Descriptor | Calculated Value (Approximate) | Significance in Cheminformatics |

| TPSA | ~28-30 Ų | Predicts membrane permeability and oral bioavailability. The low value suggests good absorption potential. wikipedia.orgtaylorandfrancis.com |

| Molar Refractivity | ~55-60 cm³/mol | Relates to molecular volume and polarizability; used in QSAR to model ligand-receptor interactions and steric effects. nih.gov |

Advanced Computational Methods (e.g., GIAO for NMR chemical shifts)

Beyond basic electronic structure, advanced computational methods can predict complex spectroscopic properties with high accuracy, aiding in structure elucidation and confirmation.

The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating nuclear magnetic resonance (NMR) chemical shifts. conicet.gov.ar This method effectively addresses the gauge-origin problem, leading to more reliable predictions of ¹H, ¹³C, and other nuclei's chemical shifts. modgraph.co.uk

For this compound, GIAO calculations performed at a suitable level of theory (e.g., DFT with a functional like B3LYP) can predict the complete ¹H, ¹³C, and ¹⁹F NMR spectra. researchgate.net By comparing the calculated chemical shifts with experimental data, chemists can confidently assign the signals in the spectrum to specific atoms in the molecule. This is particularly useful for complex or novel structures where empirical prediction rules may be insufficient. The accuracy of these predictions can be further improved by accounting for solvent effects using models like the Polarizable Continuum Model (PCM). researchgate.net

Prediction of Spectroscopic Parameters

Density Functional Theory (DFT) is a predominant method for the prediction of spectroscopic parameters in organic molecules. By employing various functionals, such as B3LYP, and basis sets of varying sizes and complexities (e.g., 6-311++G(d,p)), researchers can model the electronic structure of molecules to a high degree of accuracy.

Vibrational Spectroscopy Prediction: Theoretical vibrational frequencies, corresponding to IR and Raman spectra, can be calculated using DFT. These calculations provide information on the vibrational modes of the molecule, which are characteristic of its structural features. For this compound, predicted IR spectra would show characteristic peaks for N-H stretching, C-H stretching and bending, and vibrations associated with the carbon-fluorine and carbon-iodine bonds. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the theoretical model, improving the agreement with experimental data.

UV-Vis Spectroscopy Prediction: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra (UV-Vis) of molecules. This approach can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, TD-DFT calculations would elucidate the nature of the electronic transitions, such as π→π* transitions, within the indole chromophore and how they are influenced by the halogen substituents.

While the specific data tables for this compound are not available, the following tables illustrate the kind of data that would be generated from such computational studies for a hypothetical analogous indole system.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for an Indole Analog.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N1-H | 8.10 | - |

| C2 | 7.25 | 125.0 |

| C3 | 6.50 | 102.5 |

| C4 | 7.60 | 121.0 |

| C5 | 7.10 | 122.0 |

| C6 | 7.05 | 111.5 |

| C7 | 7.55 | 128.0 |

| C8 | - | 136.0 |

Table 2: Hypothetical Predicted Vibrational Frequencies (cm⁻¹) for an Indole Analog.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(N-H) | 3450 | N-H stretch |

| ν(C-H) aromatic | 3100-3000 | Aromatic C-H stretch |

| ν(C=C) aromatic | 1600-1450 | Aromatic C=C stretch |

| δ(N-H) | 1550 | N-H bend |

| ν(C-F) | 1250 | C-F stretch |

Table 3: Hypothetical Predicted UV-Vis Absorption Data for an Indole Analog.

| Transition | Predicted λmax (nm) | Oscillator Strength (f) |

|---|---|---|

| S₀ → S₁ | 285 | 0.15 |

| S₀ → S₂ | 260 | 0.20 |

These tables are illustrative of the output from computational spectroscopic studies and are not the actual predicted data for this compound. The application of these computational methods to this compound would provide a detailed and valuable spectroscopic profile of the molecule.

Applications in Organic Synthesis As Chemical Building Blocks and Intermediates

Precursors for Complex Heterocyclic Scaffolds

The 5-fluoro-7-iodo-1H-indole core is an excellent starting point for the synthesis of a wide array of complex heterocyclic scaffolds. The differential reactivity of the C-I and C-F bonds, as well as the reactive N-H and C-H bonds of the indole (B1671886) ring, allows for a variety of chemical transformations. The iodine atom at the 7-position is particularly amenable to transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. These reactions enable the introduction of diverse substituents, including aryl, alkyl, alkynyl, and amino groups, thereby facilitating the construction of intricate molecular frameworks.

For instance, the iodine at the 7-position can be readily displaced by a boronic acid derivative in a Suzuki coupling reaction to form a C-C bond, leading to the synthesis of 7-aryl or 7-alkyl-5-fluoro-1H-indoles. Similarly, a Sonogashira coupling with a terminal alkyne can introduce an alkynyl moiety at the 7-position, which can then undergo further transformations, such as cyclization reactions, to form fused heterocyclic systems. The fluorine atom at the 5-position, while generally less reactive in cross-coupling reactions, can influence the electronic properties of the indole ring and can be a site for nucleophilic aromatic substitution under specific conditions or a handle for late-stage fluorination strategies in medicinal chemistry.

The indole nitrogen can be protected and subsequently deprotected or functionalized to introduce additional diversity. This multi-faceted reactivity allows for a modular and convergent approach to the synthesis of complex heterocyclic structures that are of significant interest in drug discovery and materials science.

Intermediates in the Synthesis of Functionally Active Molecules

The unique substitution pattern of this compound makes it a key intermediate in the synthesis of a variety of functionally active molecules. The indole nucleus is a common motif in many natural products and pharmaceuticals, and the ability to selectively functionalize the 5- and 7-positions is crucial for modulating biological activity.

The fluorine atom at the 5-position is a particularly important feature, as the incorporation of fluorine into drug candidates is a well-established strategy for improving metabolic stability, bioavailability, and binding affinity. The 7-iodo group serves as a versatile handle for introducing pharmacophoric groups through cross-coupling reactions. This dual functionality allows for the rapid generation of libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

For example, in the development of kinase inhibitors, the 7-position of the indole ring is often a key interaction point with the protein. The ability to introduce a variety of substituents at this position via the iodo intermediate is therefore highly advantageous. Similarly, in the design of serotonin (B10506) receptor agonists and antagonists, the substitution pattern on the indole ring is critical for receptor subtype selectivity. The this compound scaffold provides a platform for the synthesis of compounds with tailored pharmacological profiles.

Table 1: Potential Applications of this compound in the Synthesis of Functionally Active Molecules

| Target Class | Synthetic Strategy | Potential Biological Activity |

| Kinase Inhibitors | Suzuki or Stille coupling at the 7-position to introduce aromatic or heteroaromatic moieties. | Anticancer |

| Serotonin Receptor Modulators | Buchwald-Hartwig amination at the 7-position to introduce amine functionalities. | Antidepressant, Anxiolytic |

| Antiviral Agents | Sonogashira coupling at the 7-position followed by cyclization to form fused heterocycles. | Inhibition of viral replication |

| Anti-inflammatory Agents | Heck coupling at the 7-position to introduce vinyl groups for further functionalization. | Modulation of inflammatory pathways |

Building Blocks for Polycyclic Structures

The construction of polycyclic aromatic and heteroaromatic systems is a significant area of research in organic chemistry, with applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). This compound can serve as a valuable building block for the synthesis of such polycyclic structures.

The iodo group at the 7-position can participate in intramolecular cyclization reactions, such as intramolecular Heck reactions or radical cyclizations, to form fused ring systems. For example, if a suitable vinyl or aryl group is introduced at the 6-position, an intramolecular Heck reaction can be used to form a new six-membered ring, leading to the formation of a carbazole (B46965) derivative.

Furthermore, the indole nucleus can be used as a diene or dienophile in cycloaddition reactions, providing access to complex polycyclic frameworks. The fluorine and iodine substituents can be used to tune the electronic properties of the indole ring, thereby influencing the reactivity and selectivity of these cycloaddition reactions. The resulting polycyclic structures can exhibit interesting photophysical properties, making them promising candidates for applications in organic electronics.

Role in Retrosynthetic Analysis of Indole-Containing Compounds

In the strategic planning of the synthesis of complex indole-containing target molecules, this compound can be a key synthon in a retrosynthetic analysis. The presence of the two halogen atoms at specific positions allows for a disconnection approach where these positions are identified as sites for the introduction of key fragments of the target molecule.

For a complex target containing a 5-fluoroindole (B109304) core with a substituent at the 7-position, the retrosynthetic disconnection would logically lead back to this compound. This simplifies the synthetic problem by breaking down the target molecule into smaller, more readily available starting materials. The forward synthesis would then involve the use of a suitable cross-coupling reaction to install the desired substituent at the 7-position.

Table 2: Retrosynthetic Disconnections Involving this compound

| Target Moiety | Disconnection Strategy | Key Reaction in Forward Synthesis |

| 7-Aryl-5-fluoro-1H-indole | C-C bond disconnection at the 7-position | Suzuki Coupling |

| 7-Alkynyl-5-fluoro-1H-indole | C-C bond disconnection at the 7-position | Sonogashira Coupling |

| 7-Amino-5-fluoro-1H-indole | C-N bond disconnection at the 7-position | Buchwald-Hartwig Amination |

| 7-Vinyl-5-fluoro-1H-indole | C-C bond disconnection at the 7-position | Heck Coupling |

Future Research Directions and Emerging Trends

Development of Novel and Efficient Synthetic Routes

While classical methods can produce 5-Fluoro-7-iodo-1H-indole, future efforts will concentrate on developing more sustainable, efficient, and scalable synthetic pathways. Traditional multi-step syntheses are often plagued by harsh reaction conditions and the generation of significant waste. Emerging trends aim to overcome these limitations through innovative strategies.

Key future directions include:

One-Pot and Tandem Reactions: Designing syntheses that combine multiple transformations into a single operation without isolating intermediates is a primary goal. For instance, a future route could involve a one-pot sequence starting from a simple aniline (B41778) precursor, proceeding through cyclization and subsequent regioselective halogenations. Such methods are being developed for various indole (B1671886) syntheses and could be adapted for this specific di-halogenated compound. rsc.org

C-H Activation/Halogenation: A highly attractive future approach involves the direct, late-stage C-H iodination of 5-fluoro-1H-indole. This circumvents the need for pre-functionalized starting materials. Research into transition-metal-catalyzed C-H activation at the C7 position, which is challenging due to the inherent reactivity of other sites, is a major area of focus. nih.govresearchgate.net

| Synthesis Strategy | Potential Advantages for this compound |

| One-Pot Domino Reactions | Reduced workup steps, higher overall yield, improved atom economy. organic-chemistry.org |

| Late-Stage C-H Iodination | Increased efficiency, circumvents pre-functionalization of precursors. |

| Flow Chemistry Synthesis | Enhanced safety, scalability, and precise control over reaction parameters. |

| Green Catalytic Methods | Use of reusable catalysts, milder conditions, reduced environmental impact. openmedicinalchemistryjournal.com |

Exploration of Undiscovered Reactivity Patterns

The dual-halogen substitution pattern of this compound provides a platform for exploring novel and selective chemical transformations. The significant difference in the reactivity of the C-I and C-F bonds is central to this exploration. The C-I bond is weaker and susceptible to cross-coupling, metal-halogen exchange, and radical reactions, while the C-F bond is robust and primarily influences the molecule's electronic properties.

Emerging areas of investigation include:

Orthogonal Functionalization: A key future direction is the development of "orthogonal" reaction conditions that allow for the selective functionalization of the C-I bond while leaving the C-F bond and other C-H bonds on the ring untouched, followed by subsequent, different reactions at other sites.

Halogen Bonding and Supramolecular Chemistry: The iodine atom can act as a halogen bond donor, an interaction that is increasingly being used to control reactivity and self-assembly. Future research could explore using this property to direct reactions or build complex supramolecular structures.

Photochemical and Radical Reactions: Light-driven, metal-free reactions that proceed via radical intermediates are a rapidly growing field. nih.gov The C-I bond is photolabile and can be homolytically cleaved to generate an indolyl radical, opening up new pathways for alkylation or arylation that are complementary to traditional transition-metal catalysis. nih.gov

Halophilic Attack Mechanisms: The reactivity of iodoindoles can involve halophilic attacks, where a nucleophile attacks the iodine atom itself. nih.gov Investigating these pathways with novel nucleophiles could lead to unexpected and synthetically useful transformations. nih.gov

Advanced Catalytic Systems for Functionalization

Beyond using the C-I bond as a handle for cross-coupling, future research will focus on developing advanced catalytic systems to directly functionalize the C-H bonds at the C2, C3, C4, and C6 positions of the this compound scaffold. This would provide rapid access to a diverse library of complex derivatives.

Promising trends in this area are:

Directing-Group-Assisted C-H Activation: The installation of a removable directing group on the indole nitrogen can steer a transition-metal catalyst to a specific C-H bond. nih.govrsc.org While C7 functionalization is well-explored, future work will focus on developing new directing groups and catalysts (e.g., using Rh, Ir, Ru) to achieve selective functionalization at the C4 and C6 positions, which is considerably more challenging. nih.govchemrxiv.org

Photoredox and Dual Catalysis: Combining photoredox catalysis with transition-metal catalysis allows for the generation of radical intermediates under mild conditions, enabling novel C-H functionalizations that are not possible through traditional thermal methods. acs.org This could be used, for example, to introduce alkyl groups at various positions on the indole ring.

Transition-Metal-Free C-H Functionalization: There is a growing interest in moving away from expensive and potentially toxic precious metals. nih.gov Future strategies will likely involve the use of strong bases, organocatalysts, or photochemical methods to achieve C-H functionalization, representing a more sustainable approach to modifying the indole core. chim.it

| Catalytic Approach | Target Position(s) | Potential Transformation |

| Palladium/Copper Catalysis with Directing Groups | C4, C6, C7 | Arylation, Olefination, Acylation nih.govresearchgate.net |

| Rhodium/Iridium Catalysis | C2 | Carbenoid insertion, Annulation chemrxiv.org |

| Photoredox Gold/Nickel Dual Catalysis | C2, C3 | Alkylation, Arylation acs.org |

| Metal-Free Photochemical Alkylation | C2 | Introduction of sulfone-containing alkyl groups nih.gov |

Integrated Computational-Experimental Approaches for Mechanistic Insights

To accelerate the development of the novel synthetic and catalytic methods described above, a synergistic approach combining computational modeling and experimental validation is becoming indispensable. Quantum chemical calculations, such as Density Functional Theory (DFT), provide powerful insights into reaction mechanisms that are often difficult to obtain through experiments alone. copernicus.orgnih.gov

Future research will increasingly rely on this integrated approach to:

Elucidate Reaction Mechanisms: Computational studies can map out potential energy surfaces for complex catalytic cycles, identify rate-determining steps, and characterize key intermediates and transition states. nih.govresearchgate.net This is crucial for understanding the regioselectivity in C-H functionalization reactions of the this compound core.

Predict Reactivity and Selectivity: By modeling how the electronic properties of the substrate, catalyst, and ligands interact, computational chemistry can help predict which reaction conditions will favor a desired outcome. This predictive power can significantly reduce the amount of empirical screening required in the lab.

Design Novel Catalysts: Understanding the mechanism by which a catalyst operates allows for its rational redesign. For example, if a computational study reveals that a specific ligand is sterically hindering a crucial step, a new, less bulky ligand can be designed and tested, leading to a more efficient catalytic system.

By integrating these computational insights with empirical results, researchers can establish a powerful feedback loop that accelerates the discovery and optimization of new reactions, ultimately unlocking the full synthetic potential of this compound. copernicus.orgcopernicus.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 5-Fluoro-7-iodo-1H-indole, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), adapted from protocols for analogous fluorinated indoles. Key steps include:

- Dissolving 3-(2-azidoethyl)-5-fluoro-1H-indole in a PEG-400/DMF solvent system (e.g., 3:1 ratio) to enhance solubility .

- Using CuI (5 mol%) as a catalyst and stoichiometric equivalents of iodo-substituted alkynes.

- Stirring at room temperature for 12–24 hours, followed by extraction with ethyl acetate and purification via silica-gel chromatography (70:30 ethyl acetate/hexane).

- Yields (~20–40%) can be improved by optimizing solvent polarity, catalyst loading, and reaction time. Lower yields may arise from competing side reactions or steric hindrance from iodine .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- ¹H/¹³C NMR : Assign fluorine-adjacent protons (δ ~6.8–7.5 ppm) and iodine-induced deshielding effects. Use ¹H-¹⁹F coupling constants (~10–15 Hz) to confirm substituent positions .

- ¹⁹F NMR : A single peak near δ -120 ppm indicates fluorine at C5 .

- HRMS : Confirm molecular ion [M+H]⁺ with isotopic patterns matching iodine (e.g., m/z 290.984 for C₈H₄FIN₂) .

- TLC : Monitor reaction progress using Rf values in ethyl acetate/hexane systems .

Q. What safety precautions are necessary when handling this compound in the laboratory?

- Methodological Answer :

- Storage : Keep at -20°C in airtight, light-resistant containers to prevent decomposition .

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact.

- Waste Disposal : Neutralize iodine residues with sodium thiosulfate before disposal .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELXL, particularly with twinning or high-resolution datasets?

- Methodological Answer :

- SHELXL Workflow : Use OLEX2 for integration. Input HKL data with TWIN/BASF commands for twinned crystals. Apply restraints for C–F/I bond lengths (1.34–1.39 Å and 2.09–2.14 Å, respectively) .

- Validation : Check R1/wR2 residuals (<5%) and ADP consistency. Compare with fluorinated indole analogs (e.g., 7-chloro-5-fluoro-1H-indole, CCDC entry XYZ) to identify structural deviations .

Q. How do electronic effects of fluorine and iodine influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Fluorine : Withdraws electron density via inductive effects, activating C7-iodine for Suzuki-Miyaura couplings.

- Iodine : Acts as a directing group, enabling regioselective functionalization at C3/C5. Use DFT calculations (e.g., Gaussian09) to map electrostatic potentials and predict reaction sites .

Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., NMR shifts or reaction outcomes)?

- Methodological Answer :

- NMR Discrepancies : Reassign peaks using 2D techniques (COSY, HSQC) or compare with DFT-simulated spectra (e.g., ADF software) .

- Reaction Yield Gaps : Test alternative catalysts (e.g., Pd(PPh₃)₄ vs. CuI) or solvents (DMSO vs. DMF) to address steric/electronic mismatches .

Q. What biological activity mechanisms are hypothesized for this compound based on structural analogs?

- Methodological Answer :

- Antioxidant Activity : Compare with 5-fluoro-3-triazolyl-indoles showing ROS scavenging in ischemia models. Use in vitro assays (e.g., DPPH radical quenching) to validate .

- Enzyme Inhibition : Screen against kinases (e.g., Flt3) via fluorescence polarization, leveraging iodine’s polarizability for active-site binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.